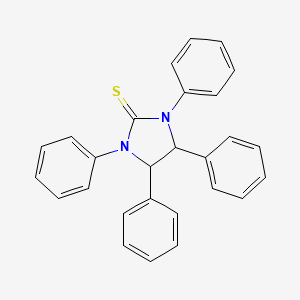
1,3,4,5-Tetraphenylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetraphenylimidazolidine-2-thione: is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms This compound is notable for its structural complexity and the presence of four phenyl groups attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetraphenylimidazolidine-2-thione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzil with thiourea in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4,5-Tetraphenylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidines.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetraphenylimidazolidine-2-thione has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,4,5-tetraphenylimidazolidine-2-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and enzyme functions.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolidine-3-thione: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
1,3,4-Thiadiazolidine-2-thione: Contains a similar thiourea moiety but with a different arrangement of nitrogen atoms.
Uniqueness: 1,3,4,5-Tetraphenylimidazolidine-2-thione is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The specific arrangement of atoms in the imidazolidine ring also contributes to its distinct reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
112092-12-3 |
|---|---|
Molekularformel |
C27H22N2S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1,3,4,5-tetraphenylimidazolidine-2-thione |
InChI |
InChI=1S/C27H22N2S/c30-27-28(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)24-19-11-4-12-20-24/h1-20,25-26H |
InChI-Schlüssel |
UISADEMYBQWVMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
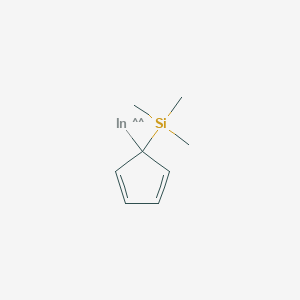
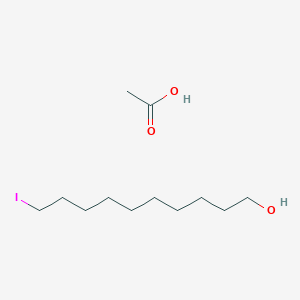
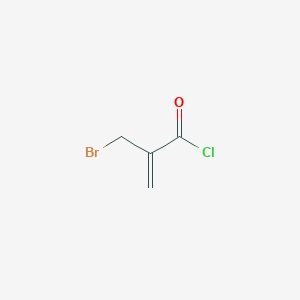
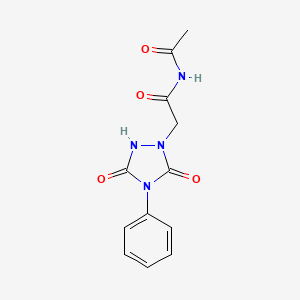

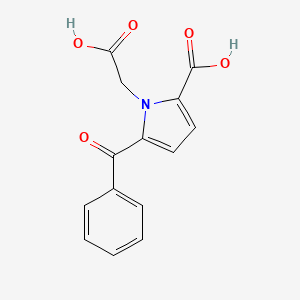


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


